3-(1,2,3-Thiadiazol-4-ylmethyl)oxolane-3-carbaldehyde
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Overview
Description
3-(1,2,3-Thiadiazol-4-ylmethyl)oxolane-3-carbaldehyde is a chemical compound with the molecular formula C8H10N2O2S It is characterized by the presence of a thiadiazole ring attached to an oxolane ring with a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-Thiadiazol-4-ylmethyl)oxolane-3-carbaldehyde typically involves the reaction of thiadiazole derivatives with oxolane derivatives under specific conditions. One common method involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials. The reaction proceeds through the formation of intermediate hydrazine derivatives, which are then reacted with hydrazonoyl chloride derivatives to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3-Thiadiazol-4-ylmethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reactions typically occur under mild conditions with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 3-(1,2,3-Thiadiazol-4-ylmethyl)oxolane-3-carboxylic acid.
Reduction: Formation of 3-(1,2,3-Thiadiazol-4-ylmethyl)oxolane-3-methanol.
Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,2,3-Thiadiazol-4-ylmethyl)oxolane-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(1,2,3-Thiadiazol-4-ylmethyl)oxolane-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and have similar chemical properties.
Oxolane Derivatives: Compounds with the oxolane ring structure that exhibit similar reactivity.
Uniqueness
3-(1,2,3-Thiadiazol-4-ylmethyl)oxolane-3-carbaldehyde is unique due to the combination of the thiadiazole and oxolane rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O2S |
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Molecular Weight |
198.24 g/mol |
IUPAC Name |
3-(thiadiazol-4-ylmethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H10N2O2S/c11-5-8(1-2-12-6-8)3-7-4-13-10-9-7/h4-5H,1-3,6H2 |
InChI Key |
NVEZZVQOFBXSFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CC2=CSN=N2)C=O |
Origin of Product |
United States |
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